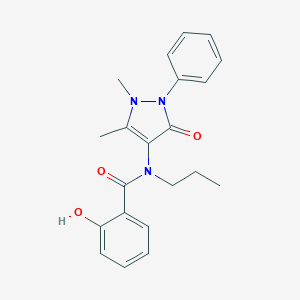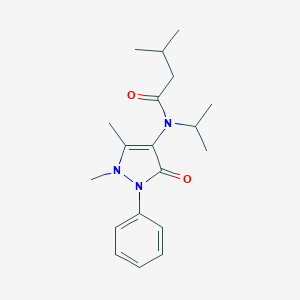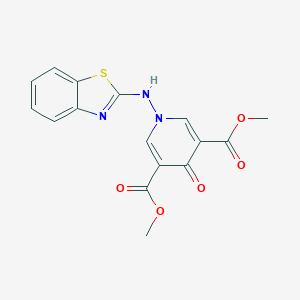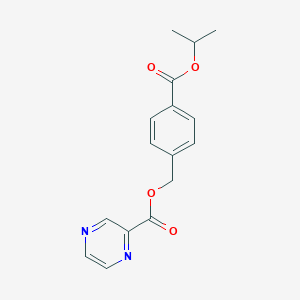
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine, also known as NAP, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a range of potential applications in the fields of medicine and biochemistry, due to its unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine is complex and not fully understood, but it is thought to involve a range of different processes. One key mechanism is the compound's ability to act as an antioxidant, helping to protect cells from oxidative damage. 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine also appears to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine has a range of biochemical and physiological effects, including the ability to enhance cognitive function and memory. It has also been shown to have anti-anxiety and anti-depressant effects, making it a potential treatment option for a range of mental health conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine for lab experiments is its ability to penetrate the blood-brain barrier, allowing it to act directly on the central nervous system. However, one limitation is that the compound is relatively unstable, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a range of potential future directions for research on 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential directions include exploring the compound's anti-inflammatory properties and investigating its potential as a treatment for mental health conditions such as depression and anxiety.
In conclusion, 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine is a chemical compound with a range of potential applications in the fields of medicine and biochemistry. Its unique biochemical and physiological effects make it an area of interest for scientific research, with a range of potential future directions for investigation.
Méthodes De Synthèse
The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of naphthalene with formaldehyde to produce 1-(naphthalen-1-yl)methanol. This intermediate is then reacted with pyrrolidine and piperidine to produce the final product, 1-(naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine.
Applications De Recherche Scientifique
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biochemistry. One area of research has focused on the compound's ability to act as a neuroprotective agent, with studies showing that it can help to prevent damage to the nervous system caused by a range of different factors.
Propriétés
Formule moléculaire |
C20H26N2 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-(naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C20H26N2/c1-2-9-20-17(6-1)7-5-8-18(20)16-21-14-10-19(11-15-21)22-12-3-4-13-22/h1-2,5-9,19H,3-4,10-16H2 |
Clé InChI |
BWEOLLJHOQRUMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)


![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)


